Difurfuryl ether Difurfuryl ether Di-alpha-furfuryl ether, also known as 2, 2'-difurfuryl ether or bis(2-furylmethyl) ether, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Di-alpha-furfuryl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, di-alpha-furfuryl ether is primarily located in the cytoplasm. Di-alpha-furfuryl ether has a coffee and nutty taste.
Brand Name: Vulcanchem
CAS No.: 4437-22-3
VCID: VC3696438
InChI: InChI=1S/C10H10O3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2
SMILES: C1=COC(=C1)COCC2=CC=CO2
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol

Difurfuryl ether

CAS No.: 4437-22-3

Cat. No.: VC3696438

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Difurfuryl ether - 4437-22-3

Specification

CAS No. 4437-22-3
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
IUPAC Name 2-(furan-2-ylmethoxymethyl)furan
Standard InChI InChI=1S/C10H10O3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2
Standard InChI Key YEQMNLGBLPBBNI-UHFFFAOYSA-N
SMILES C1=COC(=C1)COCC2=CC=CO2
Canonical SMILES C1=COC(=C1)COCC2=CC=CO2

Introduction

Chemical Identity and Structure

Difurfuryl ether, also known as 2,2'-(oxybis(methylene))difuran, is a member of the class of furans that is characterized by a furan structure substituted by a (furan-2-ylmethoxy)methyl group at position 2 . The compound is registered with various identifiers that facilitate its recognition in scientific and regulatory contexts.

Basic Identification

Difurfuryl ether is identified by the following parameters:

  • CAS Number: 4437-22-3

  • Molecular Formula: C10H10O3

  • Molecular Weight: 178.18 g/mol

  • FEMA Number: 3337

  • JECFA Number: 1522

  • FDA UNII: 55L57OC81G

The compound is also known by several synonyms including 2,2'-difurfuryl ether, furfuryl ether, 2,2'-(oxydimethylene)di-furan, and 2-[(2-furylmethoxy)methyl]furan . This diversity of nomenclature reflects its presence across different scientific and industrial domains.

Structural Characteristics

The structural formula of difurfuryl ether consists of two furan rings connected by an oxydimethylene bridge (-CH2-O-CH2-). This structural arrangement can be represented by the SMILES notation C(OCC1=CC=CO1)C2=CC=CO2 and the InChI string InChI=1S/C10H10O3/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6H,7-8H2 .

From a stereochemical perspective, difurfuryl ether is an achiral molecule with no defined stereocenters . The compound features three oxygen atoms: one in the ether linkage between the two furan rings and one in each of the furan rings. This oxygen-rich structure contributes to its distinctive chemical properties and aroma profile.

Physical and Chemical Properties

The physical and chemical properties of difurfuryl ether are fundamental to understanding its behavior in various applications and developing appropriate handling procedures.

Physical Properties

Table 1: Physical Properties of Difurfuryl Ether

PropertyValueReference
Boiling Point229°C
Density1.150 g/cm³
Refractive Index1.5088 (estimated)
Flash Point105°C
LogP2.27
AppearanceColorless to weak yellow liquid

The physical state of difurfuryl ether at room temperature is a colorless to weak yellow liquid. Its relatively high boiling point (229°C) indicates strong intermolecular forces, while its flash point of 105°C suggests that it should be handled with appropriate safety precautions to avoid ignition sources .

Chemical Properties

The most distinctive chemical property of difurfuryl ether is its characteristic aroma profile, described as coffee-like, nutty, and earthy . At a concentration of 0.10% in propylene glycol, it exhibits coffee, nutty, and earthy notes that make it valuable as a flavoring agent .

The presence of two furan rings in the structure confers aromatic character to the molecule, influencing its reactivity patterns. As an ether, the compound demonstrates relative stability under neutral conditions but may be susceptible to cleavage under strongly acidic conditions.

The moderate LogP value of 2.27 indicates a balance between hydrophilic and hydrophobic properties, which affects its solubility profile and partitioning behavior in different media . This property is relevant for its applications in various food systems where interactions with other ingredients are important.

Natural Occurrence

Difurfuryl ether has been identified as a naturally occurring compound in various food products, contributing to their distinctive flavor profiles. The documented natural sources include:

  • Coffee aroma - where it contributes to the complex aromatic profile that characterizes coffee

  • Licorice - adding depth to the distinctive flavor of this confectionery ingredient

  • Pork liver - contributing to the savory notes in this meat product

  • Grilled beef - formed during the cooking process and contributing to roasted flavor notes

  • Wheaten bread - developed during the baking process as part of the bread's aroma complex

The presence of difurfuryl ether across such diverse food categories suggests that it forms during various thermal processing operations, particularly cooking, roasting, and baking processes. The Maillard reaction and related thermal transformations likely play a significant role in the formation of this compound in food systems.

Synthesis and Production Methods

Traditional Synthesis Approaches

The traditional approach to synthesizing difurfuryl ether involves the reaction of furfuryl alcohol with furfuryl chloride or furfuryl iodide. This reaction is typically conducted in boiling ether in the presence of potassium hydroxide (KOH) . The reaction follows a nucleophilic substitution mechanism, where the furfuryl alcohol acts as a nucleophile attacking the carbon atom bonded to the halogen in furfuryl chloride or iodide.

This synthetic route has been established for the production of difurfuryl ether, but it presents certain limitations, including the use of potentially hazardous reagents and the generation of waste products that require proper disposal.

Advanced Catalytic Methods

Recent research has explored more environmentally friendly approaches to synthesizing difurfuryl ether. One notable advancement involves the use of polyoxometalate catalysts to selectively dehydrate furfuryl alcohol to difurfuryl ether .

Researchers have successfully employed the polyoxometalate (POMs) catalyst {[(CH3CH2CH2CH2)4N]2[SMo12O40]} for this purpose, achieving an isolated yield of 30.86% for difurfuryl ether . This catalytic approach represents a more sustainable synthetic route compared to traditional methods, as it potentially reduces the use of hazardous reagents, lowers energy requirements, and offers a more selective reaction pathway.

Despite these advancements, researchers acknowledge that "despite intensive research efforts, to date, an environmentally friendly and practical synthetic preparation technique for 2, 2'-difurfuryl ether is still unavailable" . This indicates ongoing challenges and opportunities in the synthesis of this compound, highlighting the need for continued research in this area.

Applications in the Food Industry

Difurfuryl ether finds its primary application in the food industry as a flavoring agent. Its distinctive coffee-like, nutty, earthy, and mushroom-like odor makes it valuable for enhancing and modifying the flavor profiles of various food products .

Flavor Enhancement Applications

The compound is registered with the Flavor and Extract Manufacturers Association (FEMA) under number 3337, indicating its approved status for use in food applications . Specific food applications include:

  • Coffee products - enhancing and standardizing coffee aroma profiles

  • Meat flavors - contributing to savory notes in meat products and seasonings

  • Bakery items - adding complexity to the aroma profile of baked goods

  • Confectionery - providing depth to sweet products

The typical usage levels of difurfuryl ether in food applications are generally low, as it is a potent flavoring compound. Even at concentrations as low as 0.10% in a carrier like propylene glycol, its distinctive aroma is readily detectable .

Regulatory Status

Difurfuryl ether is recognized by various regulatory bodies and is included in several regulatory databases:

  • FDA UNII (Unique Ingredient Identifier): 55L57OC81G

  • FEMA Number: 3337

  • JECFA Number: 1522

  • EPA Substance Registry System: Listed as "Furan, 2,2'-[oxybis(methylene)]bis- (4437-22-3)"

  • Substances Added to Food (formerly EAFUS): Listed as "DIFURFURYL ETHER"

These listings indicate that difurfuryl ether has undergone regulatory evaluation and is generally recognized as safe for its intended use as a food flavoring agent. Its inclusion in these databases facilitates its appropriate use within established regulatory frameworks.

Comparison with Related Compounds

Difurfuryl ether belongs to a family of furan-based compounds that share certain structural features and may exhibit similar applications. A related compound that appears in the search results is difurfuryl dithioether, which has a similar structure but with sulfur atoms replacing the oxygen in the connecting bridge .

Difurfuryl dithioether also exhibits nutty and coffee-like aroma characteristics and can be used in food flavoring applications . It is synthesized through a different route, involving the reaction of furfurylmercaptan with dimethyl sulfoxide (DMSO) .

The structural differences between these compounds influence their specific aroma profiles and potentially their stability and reactivity in various applications. Understanding these structure-property relationships can guide the selection of the most appropriate compound for specific flavoring needs.

Future Research Directions

Research on difurfuryl ether continues to evolve, with several potential directions for future investigation:

  • Development of more efficient and environmentally friendly synthesis methods, particularly catalytic approaches that could improve yields and reduce waste generation

  • Further exploration of structure-activity relationships to better understand the connection between the molecular structure of difurfuryl ether and its sensory properties

  • Investigation of potential new applications beyond the food industry, leveraging its unique chemical structure and properties

  • Detailed studies on its formation pathways in natural food systems, which could provide insights for flavor development in processed foods

  • Comprehensive safety assessments to ensure its continued safe use in various applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator